3-Hydroxynaphthalene-2,7-disulphonic acid
Overview
Description
3-Hydroxynaphthalene-2,7-disulphonic acid is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and a hydroxyl group. This compound is commonly used as an intermediate in the synthesis of dyes and pigments due to its ability to form stable, water-soluble salts .
Mechanism of Action
Target of Action
It’s known that this compound is used in the preparation of antimicrobial materials , suggesting it may interact with microbial cells or enzymes.
Biochemical Pathways
Given its use in the preparation of antimicrobial materials , it may interfere with essential biochemical pathways in microbes.
Result of Action
Its role in the preparation of antimicrobial materials suggests it may have a bactericidal or bacteriostatic effect.
Biochemical Analysis
Cellular Effects
Sulfonic acids can influence cellular processes by modifying the pH of the cellular environment .
Molecular Mechanism
It is known that sulfonic acids can interact with biomolecules through hydrogen bonding, which can potentially influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that sulfonic acids are generally stable and do not readily degrade .
Metabolic Pathways
Sulfonic acids can be involved in various metabolic pathways due to their ability to donate protons .
Transport and Distribution
Sulfonic acids are generally water-soluble, which can influence their distribution within the body .
Subcellular Localization
Due to its water solubility, it is likely to be found in the cytoplasm or within organelles that have an aqueous environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxynaphthalene-2,7-disulphonic acid is typically synthesized through the sulfonation of 2-naphthol. The process involves heating 2-naphthol in excess 98% sulfuric acid at 60°C, followed by the addition of anhydrous sodium sulfate. The mixture is then heated sequentially at 105°C, 110°C, and 120°C for specific durations before being diluted with more sulfuric acid and quenched in water. Sodium chloride is added to precipitate the product as its sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation process. The reaction is carefully controlled to ensure high yield and purity. The product is often recovered as a byproduct from the G acid process and further purified via the aniline salt .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like sulfuric acid and chlorosulfonic acid are employed for sulfonation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced aromatic compounds.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
3-Hydroxynaphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the preparation of antimicrobial materials.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of fluorescent whiteners and other functional materials .
Comparison with Similar Compounds
Similar Compounds
1-Naphthol-3,6-disulfonic acid: Similar structure but different sulfonation pattern.
4-Amino-1-naphthalenesulfonic acid: Contains an amino group instead of a hydroxyl group.
2,7-Dihydroxynaphthalene: Lacks sulfonic acid groups but has two hydroxyl groups.
Uniqueness
3-Hydroxynaphthalene-2,7-disulphonic acid is unique due to its specific sulfonation pattern and the presence of both hydroxyl and sulfonic acid groups. This combination imparts distinct chemical properties, making it particularly useful in dye synthesis and other industrial applications .
Properties
IUPAC Name |
3-hydroxynaphthalene-2,7-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWINTIHFQKJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
135-51-3 (di-hydrochloride salt), 15883-57-5 (unspecified hydrochloride salt) | |
Record name | 2-Naphthol-3,6-disulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045032 | |
Record name | 2-Hydroxy-3,6-naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148-75-4 | |
Record name | 2-Naphthol-3,6-disulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthol-3,6-disulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxy-3,6-naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxynaphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NAPHTHOL-3,6-DISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHI9372R49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that Green S undergoes a two-electron reduction process at a dropping-mercury electrode. Could this electrochemical behavior be relevant to the biological activity of 3-Hydroxynaphthalene-2,7-disulphonic acid derivatives?
A1: While the research focuses on the electrochemical behavior of Green S [], it's important to note that this doesn't directly translate to biological activity. Biological systems involve complex redox reactions and enzymatic processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.